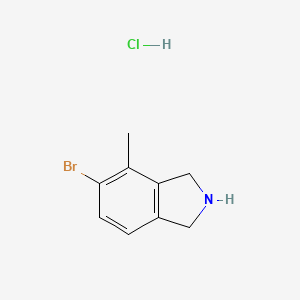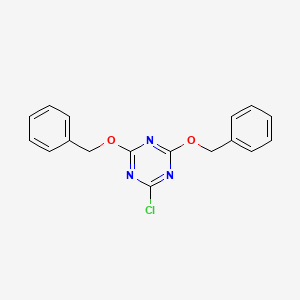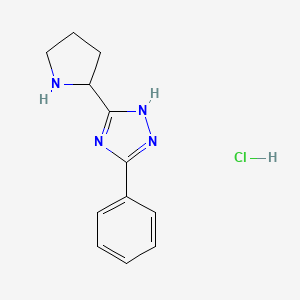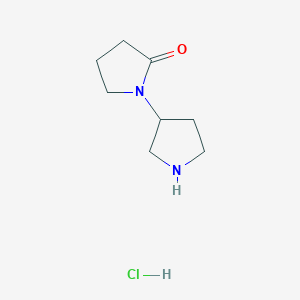
4-Ethyl-3-methylaniline hydrochloride
Übersicht
Beschreibung
4-Ethyl-3-methylaniline hydrochloride is a chemical compound with the CAS Number: 1427379-96-1 . It has a molecular weight of 171.67 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-ethyl-3-methylaniline hydrochloride . The InChI code is 1S/C9H13N.ClH/c1-3-8-4-5-9(10)6-7(8)2;/h4-6H,3,10H2,1-2H3;1H . This indicates that the compound consists of a benzene ring with an ethyl group and a methylamine group attached.Physical And Chemical Properties Analysis
4-Ethyl-3-methylaniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 171.67 .Wissenschaftliche Forschungsanwendungen
Synthesis of Antibacterial Agents
A significant application of 4-Ethyl-3-methylaniline hydrochloride is in the synthesis of antibacterial compounds. Research by Zhi et al. (2005) demonstrated the compound's utility in creating 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which have potent antibacterial activity against Gram-positive bacteria and competitive inhibition against bacterial DNA polymerase IIIC. This work highlights the potential of derivatives of 4-Ethyl-3-methylaniline hydrochloride in developing new antibacterial agents (Zhi et al., 2005).
Materials Science and Polymer Research
In materials science, the compound's derivatives, specifically polyaniline and its substituted derivatives, have been studied for their pH sensitivity by Lindfors and Ivaska (2002). This research has implications for the development of smart materials and sensors, demonstrating how modifications of the polyaniline structure, such as with ethyl and methyl groups, can significantly alter the material's properties and its response to environmental changes (Lindfors & Ivaska, 2002).
Anticancer and Electrochemical Properties
Further applications in pharmacology are evident in the work by Badiger et al. (2022), who explored the synthesis of isoxazole derivatives for their anticancer and electrochemical behavior. This study underscores the versatility of 4-Ethyl-3-methylaniline hydrochloride in generating compounds with significant biological and pharmacological activity, including potential anticancer properties (Badiger, Khatavi, & Kamanna, 2022).
Environmental Chemistry
From an environmental chemistry perspective, the degradation and leaching of chloroacetanilide herbicides, with 2-methyl-6-ethylaniline (a close relative of 4-Ethyl-3-methylaniline) as a significant degradation product, have been analyzed. This research is crucial for understanding the environmental fate and potential impact of these herbicides and their degradation products, including those structurally similar to 4-Ethyl-3-methylaniline hydrochloride (Osano et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .
Eigenschaften
IUPAC Name |
4-ethyl-3-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-3-8-4-5-9(10)6-7(8)2;/h4-6H,3,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMFHLXLCOGDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-methylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole](/img/structure/B1377050.png)


![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1377058.png)

![8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B1377060.png)

